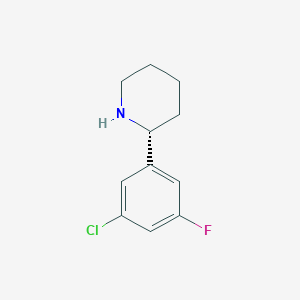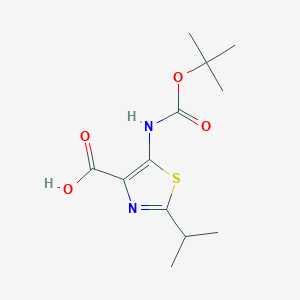
5-(Boc-amino)-2-isopropylthiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((tert-Butoxycarbonyl)amino)-2-isopropylthiazole-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-isopropylthiazole-4-carboxylic acid typically involves the protection of the amino group using the Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve similar reaction conditions but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .
Análisis De Reacciones Químicas
Types of Reactions
5-((tert-Butoxycarbonyl)amino)-2-isopropylthiazole-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The Boc group can be selectively removed or substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .
Aplicaciones Científicas De Investigación
5-((tert-Butoxycarbonyl)amino)-2-isopropylthiazole-4-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-isopropylthiazole-4-carboxylic acid involves the protection of the amino group by the Boc group. This protection allows for selective reactions to occur at other functional groups without interference from the amino group. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc group and are used in similar applications.
tert-Butyloxycarbonyl-protected peptides: Used in peptide synthesis and have similar protective properties.
Uniqueness
5-((tert-Butoxycarbonyl)amino)-2-isopropylthiazole-4-carboxylic acid is unique due to its specific structure, which combines the Boc-protected amino group with a thiazole ring.
Propiedades
Fórmula molecular |
C12H18N2O4S |
|---|---|
Peso molecular |
286.35 g/mol |
Nombre IUPAC |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-propan-2-yl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H18N2O4S/c1-6(2)8-13-7(10(15)16)9(19-8)14-11(17)18-12(3,4)5/h6H,1-5H3,(H,14,17)(H,15,16) |
Clave InChI |
FLTSQWDJGYEBBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=C(S1)NC(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


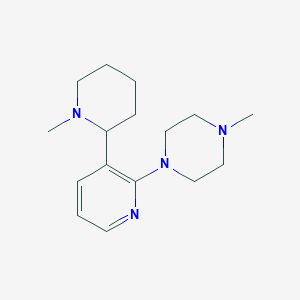
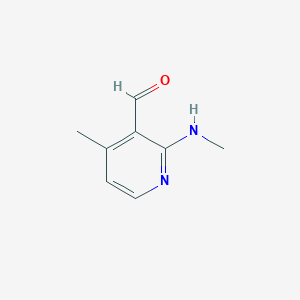
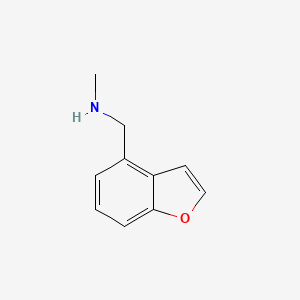
![5-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11806407.png)
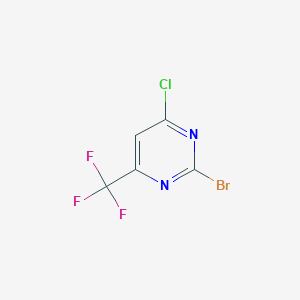

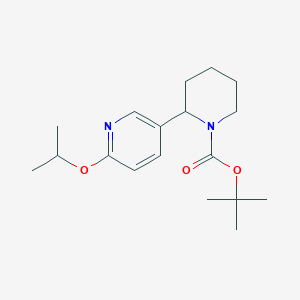
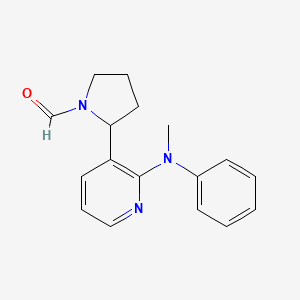

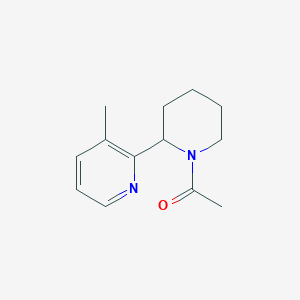
![5-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11806451.png)

